molecular formula C8H13FN2O3 B2521853 3-(Fluoromethyl)-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one CAS No. 2253633-01-9

3-(Fluoromethyl)-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one

Cat. No.: B2521853
CAS No.: 2253633-01-9
M. Wt: 204.201
InChI Key: TWLAJKFOTGXMQA-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one is a useful research compound. Its molecular formula is C8H13FN2O3 and its molecular weight is 204.201. The purity is usually 95%.
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Scientific Research Applications

CCR8 Antagonists

The compound has been identified for its potential in treating chemokine-mediated diseases, particularly respiratory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and rhinitis. Its role as a CCR8 antagonist highlights its significance in the therapeutic area, offering a pathway to manage conditions with a chemokine involvement (Norman, 2007).

Antihypertensive Applications

Research has shown the effectiveness of similar diazaspiro[5.5]undecane compounds in antihypertensive applications. A study on 9-substituted derivatives demonstrated significant antihypertensive effects in rats, pointing towards the potential of these compounds in managing hypertension through peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).

Bioactivity and Synthesis

The bioactivity and synthetic routes of 1,9-diazaspiro[5.5]undecanes have been reviewed, underlining their application in treating obesity, pain, and various disorders related to the immune system, cell signaling, cardiovascular system, and psychotic conditions. This highlights the broad potential of diazaspiro[5.5]undecane derivatives in pharmaceutical research (Blanco‐Ania et al., 2017).

Synthesis of Nitrogen-Containing Spiro Heterocycles

The synthesis of nitrogen-containing spiro heterocycles without the use of catalysts has been reported, offering an efficient method for creating compounds with potential applications in pharmaceuticals and materials science. This research underscores the versatility of diazaspiro[5.5]undecane derivatives in synthetic chemistry (Aggarwal et al., 2014).

Molecular Structure and Spectroscopic Investigations

Studies on the molecular structure and spectroscopic properties of novel fluorinated spiro heterocycles demonstrate the importance of these compounds in developing new materials with specific optical or electronic properties. Such investigations provide foundational knowledge for the application of diazaspiro[5.5]undecane derivatives in advanced material science (Islam et al., 2015).

Mechanism of Action

Target of Action

The primary target of 3-(Fluoromethyl)-4,8-dioxa-1,10-diazaspiro[5Similar compounds have been found to target the mettl3/mettl14 protein complex , which is a key player in a variety of diseases including several types of cancer, type 2 diabetes, and viral infections .

Mode of Action

The exact mode of action of 3-(Fluoromethyl)-4,8-dioxa-1,10-diazaspiro[5Related compounds have been shown to act as antagonists, binding specifically to their targets and inhibiting their function .

Biochemical Pathways

The biochemical pathways affected by 3-(Fluoromethyl)-4,8-dioxa-1,10-diazaspiro[5The mettl3/mettl14 protein complex, which is targeted by similar compounds, is part of the m6a regulation machinery . This suggests that 3-(Fluoromethyl)-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one may affect pathways related to RNA modification and gene expression regulation.

Pharmacokinetics

The pharmacokinetic properties of 3-(Fluoromethyl)-4,8-dioxa-1,10-diazaspiro[5Similar compounds have been reported to have favorable adme (absorption, distribution, metabolism, and excretion) properties . These properties were taken into account during the optimization of these compounds, suggesting that they may have good bioavailability .

Result of Action

The specific molecular and cellular effects of 3-(Fluoromethyl)-4,8-dioxa-1,10-diazaspiro[5Similar compounds have been shown to reduce the m6a/a level of polyadenylated rna in certain cell lines , suggesting that this compound may have similar effects.

Properties

IUPAC Name

3-(fluoromethyl)-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13FN2O3/c9-1-6-2-11-8(4-13-6)3-10-7(12)14-5-8/h6,11H,1-5H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLAJKFOTGXMQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2(N1)CNC(=O)OC2)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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